molecular formula C9H11NO3 B15298024 4-(Dimethoxymethyl)pyridine-3-carbaldehyde CAS No. 1300034-66-5

4-(Dimethoxymethyl)pyridine-3-carbaldehyde

Cat. No.: B15298024
CAS No.: 1300034-66-5
M. Wt: 181.19 g/mol
InChI Key: UXRLLXIRZINAGK-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)pyridine-3-carbaldehyde is a valuable pyridine-based building block in organic synthesis and pharmaceutical research. The dimethoxymethyl group serves as a protected aldehyde functionality , enhancing the molecule's stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions to regenerate the reactive aldehyde group. This makes it particularly useful in multi-step synthesis where the aldehyde must be preserved until a specific stage of the molecular construction. As a key synthetic intermediate, this compound is used in the development of more complex nitrogen-containing heterocycles. Related pyridine-carbaldehyde structures are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and various biologically active molecules. Researchers utilize this reagent in nucleophilic addition reactions and as a precursor in the preparation of ligands for catalysis. Its structure is amenable to further functionalization, enabling the exploration of structure-activity relationships in medicinal chemistry programs. Please Note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

CAS No.

1300034-66-5

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-(dimethoxymethyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO3/c1-12-9(13-2)8-3-4-10-5-7(8)6-11/h3-6,9H,1-2H3

InChI Key

UXRLLXIRZINAGK-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=NC=C1)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with dimethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is obtained in good yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: 4-(Dimethoxymethyl)pyridine-3-carboxylic acid.

    Reduction: 4-(Dimethoxymethyl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethoxymethyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethoxymethyl)pyridine-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets and pathways, leading to different biological effects. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
  • Structure : 3-carbaldehyde, 2-chloro, 5-trifluoromethyl substituents.
  • Key Differences : The trifluoromethyl (CF₃) and chloro groups are electron-withdrawing, increasing the electrophilicity of the aldehyde compared to the dimethoxymethyl group in the target compound. This enhances reactivity in nucleophilic additions or condensations.
  • Applications : Such electron-deficient aldehydes are often used in agrochemicals or pharmaceuticals due to their ability to form stable adducts .
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide
  • Structure : 4-dimethoxymethyl, 5-fluoro, 3-iodo, and 2-pivalamide groups.
  • Key Differences: The bulky pivalamide and halogen substituents (F, I) increase molecular weight (396.20 g/mol) and hydrophobicity.
  • Applications : High catalog prices (e.g., $500/1 g) indicate specialized use, possibly in medicinal chemistry or as a synthetic intermediate.
2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
  • Structure: Dimethoxymethyl at position 3, chloro at position 2, and methanol at position 4.
  • Key Differences: Replacement of the aldehyde with a methanol group reduces electrophilicity, favoring hydrogen bonding or oxidation reactions. The chloro substituent may enhance lipophilicity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Solubility Profile Notable Properties/Applications
4-(Dimethoxymethyl)pyridine-3-carbaldehyde 4-(dimethoxymethyl), 3-carbaldehyde Not reported Likely DMSO, DMF, acetone Potential for Schiff base synthesis
2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde 2-Cl, 5-CF₃, 3-carbaldehyde Not reported Not reported High electrophilicity for agrochemicals
N-(4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide 4-dimethoxymethyl, 5-F, 3-I, 2-pivalamide 396.20 Not reported Halogen bonding, high-cost intermediate
Pyridine-3-carbaldehyde thiosemicarbazones Variable substituents 266–396 (analogs) DCM, chloroform, DMF Metal coordination, antimicrobial use

Biological Activity

4-(Dimethoxymethyl)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to various biochemical interactions and therapeutic applications. Understanding its biological activity is crucial for exploring its potential in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H13NO3\text{C}_{10}\text{H}_{13}\text{N}\text{O}_{3}

This structure consists of a pyridine ring with a dimethoxymethyl group and an aldehyde functional group, which are pivotal for its reactivity and biological interactions.

Enzyme Inhibition

Recent studies have highlighted the role of this compound as a biochemical probe in enzyme-catalyzed reactions. It has been utilized in the investigation of various enzymatic pathways, particularly those involving C1s inhibitors. The compound's inhibitory activity against specific enzymes has been quantified, with IC50 values indicating its potency in modulating enzymatic functions .

CompoundEnzyme TargetIC50 (nM)Reference
This compoundC1s123

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties. Research indicates that derivatives of pyridine, including this compound, exhibit significant activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292132
Pseudomonas aeruginosa PA0116

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. Compounds within this class have shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyridine ring enhance anti-inflammatory activity .

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Reference
This compound19.45 ± 0.0742.1 ± 0.30

Case Studies

A series of case studies have been conducted to evaluate the biological activity of this compound in various models:

  • Enzymatic Assays : Evaluated the inhibition of C1s in vitro, demonstrating significant enzyme modulation.
  • Microbial Testing : Assessed the efficacy against clinical isolates of bacteria, showing promising results for potential therapeutic applications.
  • Inflammation Models : Investigated using animal models to assess the anti-inflammatory effects compared to standard NSAIDs.

Q & A

Q. Basic

  • NMR : 1^1H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and dimethoxymethyl protons (δ 3.3–3.5 ppm). 13^{13}C NMR confirms the aldehyde carbon (δ ~190 ppm) and methoxy carbons (δ ~55 ppm) .
  • FTIR : Strong C=O stretch (~1700 cm1^{-1}) for the aldehyde and C-O-C stretches (~1100 cm1^{-1}) for dimethoxymethyl .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (calc. 195.20 g/mol) and fragmentation patterns .

What computational methods are suitable for modeling the electronic effects of the dimethoxymethyl group on the aldehyde's reactivity?

Advanced
Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets models electron distribution. The dimethoxymethyl group donates electron density via resonance, stabilizing the aldehyde's electrophilic carbon. Molecular electrostatic potential (MEP) maps predict nucleophilic attack sites, aiding in understanding condensation or nucleophilic addition pathways . Software like Gaussian or ORCA facilitates these analyses.

What are the typical reaction pathways involving the aldehyde group, and how do conditions influence product formation?

Basic
The aldehyde undergoes:

  • Nucleophilic Addition : With amines (e.g., hydrazines) to form hydrazones, useful in heterocyclic synthesis .
  • Condensation : With active methylene compounds (e.g., malononitrile) under basic conditions to form α,β-unsaturated derivatives .
  • Oxidation/Reduction : Controlled oxidation (e.g., with PCC) yields carboxylic acids, while NaBH4_4 reduces the aldehyde to a primary alcohol.

How can crystallographic data resolve structural ambiguities in derivatives, particularly regarding steric effects?

Advanced
Single-crystal X-ray diffraction (SHELX/ORTEP) determines bond lengths, angles, and intermolecular interactions. For example, steric hindrance from the dimethoxymethyl group can tilt the pyridine ring, altering packing motifs. Twinning or disorder in crystals is resolved using SHELXL's TWIN/BASF commands. High-resolution data (<1.0 Å) clarifies electron density for substituents like trimethylsilylethynyl .

What are the solubility and bioavailability implications of the dimethoxymethyl group, and how can these be optimized?

Basic
The dimethoxymethyl group enhances lipophilicity, reducing aqueous solubility. Strategies include:

  • Pro-drug Design : Introducing polar groups (e.g., phosphate esters) for in vivo hydrolysis .
  • Co-solvents : Using DMSO-water mixtures (≤10% DMSO) for in vitro assays .
    LogP calculations (e.g., via ChemDraw) predict partitioning behavior.

How can side reactions like aldehyde oxidation or dimerization be mitigated in multi-step syntheses?

Q. Advanced

  • Inert Atmosphere : Conduct reactions under N2_2/Ar to prevent aldehyde oxidation to carboxylic acids.
  • Low Temperatures : Maintain ≤0°C during nucleophilic additions to slow dimerization.
  • Stabilizing Agents : Add molecular sieves to sequester water in condensation reactions .
  • Monitoring : Use TLC or in situ IR to detect intermediates and adjust conditions promptly .

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